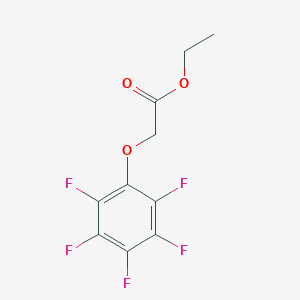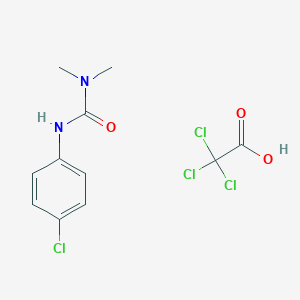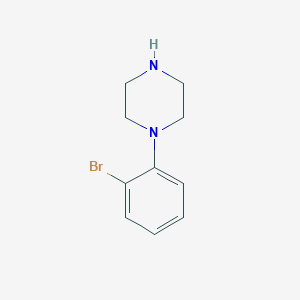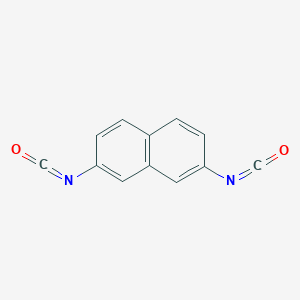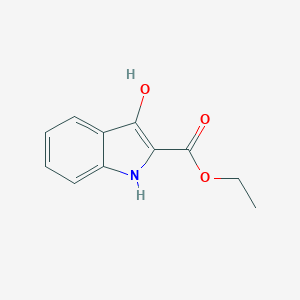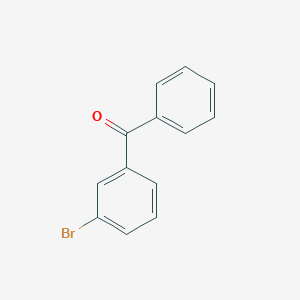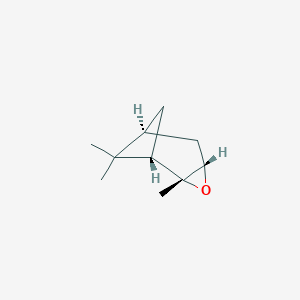
Ammonium-d8-sulfat
Übersicht
Beschreibung
Ammonium-d8 sulfate is a useful research compound. Its molecular formula is H8N2O4S and its molecular weight is 140.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ammonium-d8 sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ammonium-d8 sulfate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Treibhausgasemissionen und mikrobielle Vielfalt
Ammoniumsulfat wird in Ölpalmenplantagen verwendet, um die Bodenfruchtbarkeit und die Produktivität der Pflanzen zu erhalten . Seine Anwendung beeinflusst jedoch die chemischen und biologischen Eigenschaften des Bodens, insbesondere in tropischen Torf . Es wurde festgestellt, dass die Anwendung von Ammoniumsulfat den pH-Wert des Bodens, den Gesamtkohlenstoff ©, den Gesamt-N und den Index der Pyrophosphatlöslichkeit (PSI) verringert, aber den Nitrat (NO3−), Ammonium (NH4+), Methan (CH4) und Lachgas (N2O)-Fluss erhöht . Dies führt zu einer Verringerung der bakteriellen Diversität im Boden, aber zu einer Erhöhung der Pilzdiversität im Boden .
Bodenfruchtbarkeit in Schwarzerde
Ammoniumsulfat wird in Schwarzerde verwendet, um hocheffizienten stabilisierten N-Dünger zu entwickeln . Ein Topfexperiment wurde durchgeführt, um die Auswirkungen von stabilisiertem Ammoniumsulfat mit verschiedenen Nitrifikationsinhibitoren auf den Gehalt an im Boden verfügbarem Stickstoff (N), die Nitrifikationsinhibitionsrate, die scheinbare Nitrifikationsrate, den Ertrag und einige agronomische Parameter zu untersuchen . Die Ergebnisse zeigten, dass die Anwendung von Ammoniumsulfat den Gehalt an Ammonium um das 1,4-2,0-fache erhöhte, während sie den Gehalt an Nitrat und die scheinbare Nitrifikationsrate des Bodens um 13,6%-17,9% bzw. 55,3%-59,8% verringerte .
Adsorptionsprozess
Ammoniumsulfat wird im Adsorptionsprozess verwendet . Die Erhöhung der Menge an Aktivkohle führte zu einer Erhöhung der verfügbaren Adsorptionsstellen für den Adsorptionsprozess, wodurch die Schadstoffentfernung begünstigt wurde .
Behandlung von tierischem Dünger
<a data-citationid="90fe98fd-4b1b-4409-fd56-8a81444dca1d-28-group" h="ID=SERP,5015.1" href="https://www.tandfonline.com/doi/pdf/10.1080/03650340.2021.202
Wirkmechanismus
Target of Action
Ammonium-d8 sulfate, with the linear formula (ND4)2SO4 , is a deuterium-labeled form of ammonium sulfate . It is primarily used in molecular biology . .
Mode of Action
It is known that stable heavy isotopes of hydrogen, such as deuterium, have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Biochemical Pathways
Ammonium sulfate is involved in various biochemical pathways, particularly those involving nitrogen and sulfur. In general, ammonium compounds can participate in nitrification and denitrification processes in soil and aquatic systems .
Pharmacokinetics
It is known that deuteration can affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The use of deuterium-labeled compounds can provide valuable insights into the metabolic pathways and mechanisms of action of various substances .
Action Environment
The action of Ammonium-d8 sulfate can be influenced by various environmental factors. For instance, the conversion of ammonium and sulfate in anammox consortia was found to occur only under certain conditions, such as high amounts of biomass and non-anaerobic conditions .
Safety and Hazards
Ammonium-d8 sulfate may be harmful if inhaled, absorbed through skin, or swallowed . It may cause skin irritation and severe eye irritation . It is recommended to handle Ammonium-d8 sulfate with care, using personal protective equipment, including gloves and eye protection .
Relevant Papers A paper titled “Causes and Control Technology of Slurry Overflow in an Ammonia Desulfurization Tower” discusses the issue of ammonium sulfate slurry in the desulfurization tower often foaming and overflowing, which wastes resources and pollutes the environment . The paper aims to reveal the causes of foaming by analyzing foam composition .
Biochemische Analyse
Biochemical Properties
Ammonium-d8 sulfate is an inorganic sulfate salt that serves a variety of roles . It is commonly used as the nitrogen source in cell growth media for protein expression of isotopically labeled proteins
Cellular Effects
These changes can lead to coordinated ammonium uptake, enhanced ammonium assimilation, altered oxidative and phytohormonal status, and reshaped root system architecture .
Metabolic Pathways
Ammonium-d8 sulfate may be involved in the metabolic pathways of ammonium. For instance, sulfate reduction with ammonium oxidation (SRAO) has been reported in some organisms
Transport and Distribution
Ammonium-d8 sulfate is likely transported and distributed within cells and tissues via ammonium transporters . These transporters are integral membrane proteins controlling the flux of sulfate entering the cells and subcellular compartments across the membrane lipid bilayers .
Eigenschaften
IUPAC Name |
tetradeuterioazanium;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3N.H2O4S/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4)/i/hD8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNBIHQBYMNNAN-KTOHAENGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[O-]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][N+]([2H])([2H])[2H].[2H][N+]([2H])([2H])[2H].[O-]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

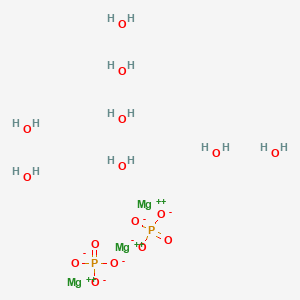
![Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate](/img/structure/B87046.png)



